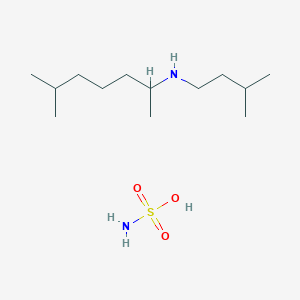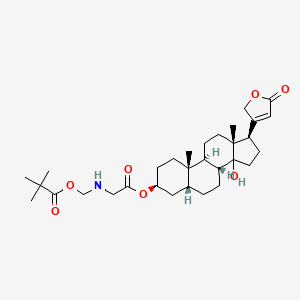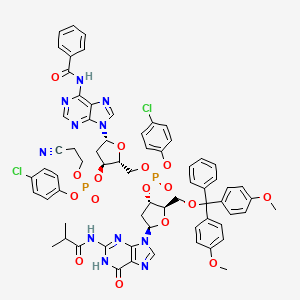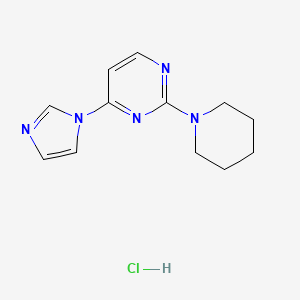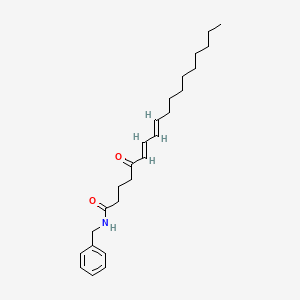
Macamide 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-oxo-6E,8E-octadecadienamide is a compound belonging to the class of fatty acid amides. . This compound has garnered interest due to its potential pharmacological properties and its presence in traditional medicinal plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-oxo-6E,8E-octadecadienamide typically involves the reaction of benzylamine with an appropriate fatty acid derivative. One common method involves the use of 5-oxo-6E,8E-octadecadienoic acid, which is reacted with benzylamine under specific conditions to form the desired amide bond . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of N-benzyl-5-oxo-6E,8E-octadecadienamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-oxo-6E,8E-octadecadienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
N-benzyl-5-oxo-6E,8E-octadecadienamide has several scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound has been investigated for its role in biological systems, particularly in relation to its presence in maca and its potential health benefits.
Mechanism of Action
The mechanism of action of N-benzyl-5-oxo-6E,8E-octadecadienamide involves its interaction with the endocannabinoid system. It acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can have various physiological effects, including analgesic, anxiolytic, and antidepressant properties .
Comparison with Similar Compounds
N-benzyl-5-oxo-6E,8E-octadecadienamide is unique due to its specific structure and the presence of both oxo and diene functionalities. Similar compounds include:
N-benzylhexadecanamide: Another macamide found in maca, but with a different fatty acid chain length.
N-benzyl-5-oxo-6E,8E-hexadecadienamide: Similar structure but with a shorter fatty acid chain.
N-benzyl-5-oxo-6E,8E-eicosadienamide: Similar structure but with a longer fatty acid chain.
Properties
CAS No. |
405906-95-8 |
|---|---|
Molecular Formula |
C25H37NO2 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
(6E,8E)-N-benzyl-5-oxooctadeca-6,8-dienamide |
InChI |
InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-15-19-24(27)20-16-21-25(28)26-22-23-17-13-12-14-18-23/h10-15,17-19H,2-9,16,20-22H2,1H3,(H,26,28)/b11-10+,19-15+ |
InChI Key |
DKMGVACNAAKVRR-MRBSYODNSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C(=O)CCCC(=O)NCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)CCCC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


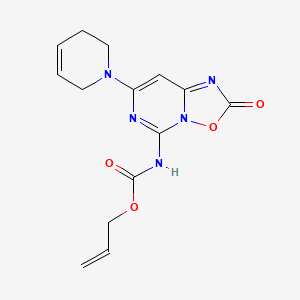

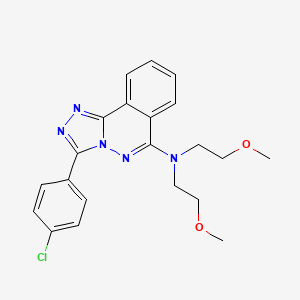
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
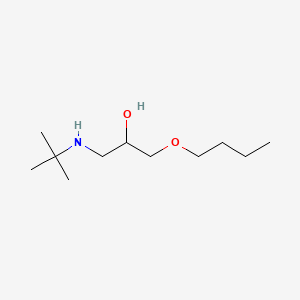
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)
